molecular formula C21H31N7O2 B11504502 1-[[(5-amino-1H-tetrazol-1-yl)acetyl](isobutyl)amino]-N-(4-methylphenyl)cyclohexanecarboxamide

1-[[(5-amino-1H-tetrazol-1-yl)acetyl](isobutyl)amino]-N-(4-methylphenyl)cyclohexanecarboxamide

Cat. No.: B11504502
M. Wt: 413.5 g/mol
InChI Key: XZVJFEDYRROADJ-UHFFFAOYSA-N
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Description

1-[(5-amino-1H-tetrazol-1-yl)acetylamino]-N-(4-methylphenyl)cyclohexanecarboxamide is a complex organic compound that features a tetrazole ring, an isobutyl group, and a cyclohexanecarboxamide moiety

Preparation Methods

The synthesis of 1-[(5-amino-1H-tetrazol-1-yl)acetylamino]-N-(4-methylphenyl)cyclohexanecarboxamide typically involves multiple steps The process begins with the preparation of the tetrazole ring, which can be synthesized through the reaction of an appropriate nitrile with sodium azide under acidic conditions The resulting tetrazole is then coupled with an acylating agent to introduce the acetyl groupIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

1-[(5-amino-1H-tetrazol-1-yl)acetylamino]-N-(4-methylphenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The tetrazole ring and other functional groups can participate in substitution reactions, where specific atoms or groups are replaced by other atoms or groups under suitable conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents such as dichloromethane or ethanol. .

Scientific Research Applications

1-[(5-amino-1H-tetrazol-1-yl)acetylamino]-N-(4-methylphenyl)cyclohexanecarboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study enzyme interactions, receptor binding, and cellular processes. Its tetrazole ring is known for its bioisosteric properties, making it a valuable tool in drug design and development.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows for the design of molecules with specific biological activities, such as anti-inflammatory or anticancer properties.

    Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism of action of 1-[(5-amino-1H-tetrazol-1-yl)acetylamino]-N-(4-methylphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, leading to the modulation of their activity. The compound’s structure allows it to bind to specific sites on proteins, influencing their function and activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

1-[(5-amino-1H-tetrazol-1-yl)acetylamino]-N-(4-methylphenyl)cyclohexanecarboxamide can be compared with other similar compounds, such as:

The uniqueness of 1-[(5-amino-1H-tetrazol-1-yl)acetylamino]-N-(4-methylphenyl)cyclohexanecarboxamide lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications.

Properties

Molecular Formula

C21H31N7O2

Molecular Weight

413.5 g/mol

IUPAC Name

1-[[2-(5-aminotetrazol-1-yl)acetyl]-(2-methylpropyl)amino]-N-(4-methylphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C21H31N7O2/c1-15(2)13-27(18(29)14-28-20(22)24-25-26-28)21(11-5-4-6-12-21)19(30)23-17-9-7-16(3)8-10-17/h7-10,15H,4-6,11-14H2,1-3H3,(H,23,30)(H2,22,24,26)

InChI Key

XZVJFEDYRROADJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2(CCCCC2)N(CC(C)C)C(=O)CN3C(=NN=N3)N

Origin of Product

United States

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